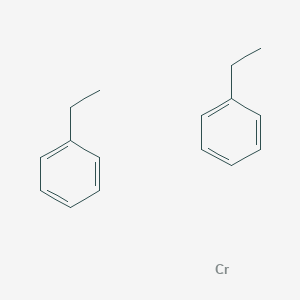

![molecular formula C14H9BrN2O2 B176022 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 133427-42-6](/img/structure/B176022.png)

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

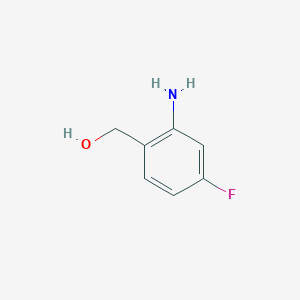

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that has been studied extensively due to its potential applications in a variety of scientific fields. This compound is a member of the imidazole family, which is a class of organic compounds that are composed of a nitrogen atom in an aromatic ring. This compound has been found to possess a wide range of biological and pharmacological activities, including anti-cancer and anti-inflammatory properties. Furthermore, 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid has been studied for its potential uses in the synthesis of other compounds and as a reagent for chemical reactions.

Applications De Recherche Scientifique

Advanced Synthesis Techniques

The compound 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid and its derivatives are synthesized through advanced techniques. For instance, Herath et al. (2010) developed the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, significantly advancing over traditional methods. The synthesis involved a two microreactor, multistep continuous flow process without isolation of intermediates, applied to the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including a Mur ligase inhibitor (Herath, Dahl, & Cosford, 2010). Similarly, Du Hui-r (2014) worked on the synthesis and characterization of versatile imidazo[1,2-a]pyridine carboxylic acid derivatives, exploring reaction conditions and catalysts, particularly focusing on the Suzuki cross-coupling/hydrolysis reaction (Du Hui-r, 2014).

Chemical Transformations and Derivative Synthesis

The compound and its derivatives undergo various chemical transformations. For instance, Stanovnik et al. (2008) prepared new imidazo[1,2-a]pyridines, including 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, through cyclization with bromopyruvic acid and subsequent coupling with various amino acid derivatives (Stanovnik et al., 2008).

Solid-Phase Synthesis

Kazzouli et al. (2003) described the solid-phase synthesis of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives by condensation between an α-bromoketone bound to solid support and various 2-aminopyridine or 2-aminopyrimidine derivatives (Kazzouli, Berteina‐Raboin, Mouaddib, & Guillaumet, 2003).

Microwave-Assisted Synthesis

Lee et al. (2017) investigated microwave-assisted palladium-catalyzed Suzuki reactions with various bromoimidazo[1,2-a]pyridines and substituted arylboronic acids, establishing a rapid synthetic procedure to obtain diverse arylated imidazo[1,2-a]pyridines (Lee, Park, Park, & Yum, 2017).

Biological Applications and Studies

Anticholinesterase Potential

Kwong et al. (2019) synthesized a series of imidazo[1,2-a]pyridine-based derivatives and evaluated their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. The study revealed that derivatives with biphenyl side chains are potential AChE inhibitors, and derivatives with phenyl side chains exhibit better BChE inhibition effect among the series, with the inhibitory effects further confirmed by computational molecular docking studies (Kwong et al., 2019).

Fluorescent Probes

Renno et al. (2022) synthesized five imidazo[1,5-a]pyridine-based fluorophores and investigated their photophysical features in several organic solvents. The study highlighted the suitability of these compounds as membrane probes, with successful intercalation in the lipid bilayer of liposomes, suggesting their potential use in monitoring cellular health and biochemical pathways (Renno et al., 2022).

Propriétés

IUPAC Name |

2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2/c15-10-5-3-9(4-6-10)12-8-17-7-1-2-11(14(18)19)13(17)16-12/h1-8H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHVLMWQNVEPAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)C(=O)O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649967 |

Source

|

| Record name | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |

CAS RN |

133427-42-6 |

Source

|

| Record name | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

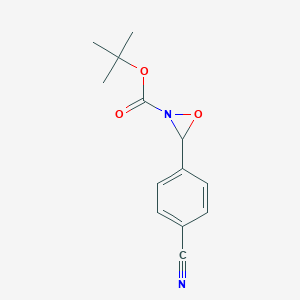

![[3-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B175972.png)